molecular formula C9H9N5O2 B6025965 3-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

3-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

Cat. No.: B6025965
M. Wt: 219.20 g/mol
InChI Key: YRDHXDAJKWXSFF-BJMVGYQFSA-N
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Description

3-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a heterocyclic compound that features a furan ring, a hydrazone linkage, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization with appropriate triazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

3-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and triazine moieties. These interactions can lead to the modulation of biological pathways involved in inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde derivatives: Share the furan ring and hydrazone linkage.

    Triazine derivatives: Share the triazine ring structure.

    Hydrazone derivatives: Share the hydrazone linkage.

Uniqueness

3-[(2E)-2-[(FURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to the combination of its furan, hydrazone, and triazine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-6-8(15)11-9(14-12-6)13-10-5-7-3-2-4-16-7/h2-5H,1H3,(H2,11,13,14,15)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDHXDAJKWXSFF-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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